molecular formula C16H20N2O6 B5304231 4-Morpholinecarboxylic acid, 1,2-phenylene ester CAS No. 510734-16-4

4-Morpholinecarboxylic acid, 1,2-phenylene ester

Cat. No.: B5304231
CAS No.: 510734-16-4
M. Wt: 336.34 g/mol
InChI Key: NKVVXEAEJMJKMO-UHFFFAOYSA-N
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Description

4-Morpholinecarboxylic acid, 1,2-phenylene ester is an organic compound that features a morpholine ring attached to a phenylene group via ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxylic acid, 1,2-phenylene ester typically involves the esterification of 4-Morpholinecarboxylic acid with 1,2-dihydroxybenzene. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxylic acid, 1,2-phenylene ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Morpholinecarboxylic acid, 1,2-phenylene ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxylic acid, 1,2-phenylene ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active morpholine and phenylene components, which can then interact with enzymes, receptors, or other biomolecules to exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinecarboxylic acid, 1,3-phenylene ester
  • 4-Morpholinecarboxylic acid, 1,4-phenylene ester
  • 4-Piperidinecarboxylic acid, 1,2-phenylene ester

Uniqueness

4-Morpholinecarboxylic acid, 1,2-phenylene ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[2-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-3-1-2-4-14(13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVXEAEJMJKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237896
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510734-16-4
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510734-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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